Ethyl 5-ethoxy-2-hydroxybenzoate

Vue d'ensemble

Description

Ethyl 5-ethoxy-2-hydroxybenzoate, also known as EEHB, is a synthetic ester of benzoic acid. It is a widely used compound in the synthesis of other compounds, as well as in scientific research applications. EEHB is a colorless, odorless, and non-toxic compound. It has a melting point of -8°C and a boiling point of 207°C. EEHB is a versatile compound and has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Preservative Efficacy and Toxicity

Ethyl 5-ethoxy-2-hydroxybenzoate, known for its properties as a preservative in various products, has been the subject of toxicity and safety studies. Matthews et al. (1956) found that ethyl esters of p-hydroxybenzoic acid, to which this compound is related, possess a low order of acute toxicity and may be used safely as preservatives in effective concentrations for foods and drugs, without causing primary irritation on the skin or histological changes in tissues (Matthews et al., 1956).

Pharmacokinetics and Metabolism

The pharmacokinetic behavior and metabolism of ethyl paraben, a compound structurally related to this compound, has been studied extensively. Kiwada et al. (1980) showed that ethyl paraben undergoes rapid hydrolysis, and its metabolites, primarily p-hydroxybenzoic acid and its conjugates, exhibit rapid clearance from the body. This study suggested that intestinal metabolism and the first-pass effect in the liver significantly contribute to the compound's biological fate (Kiwada, Awazu, & Hanano, 1980).

Estrogenic Activity and Endocrine Disruption

This compound is related to parabens, a group of chemicals known for their preservative properties and potential estrogenic activity. Lemini et al. (2004) conducted a study that provided evidence of the estrogenicity of parabens through morphometric analysis of uteri from mice treated with these compounds. Their findings suggest that parabens, including ethyl paraben, can induce estrogenic histological changes in the uteri of mice (Lemini et al., 2004).

Environmental Impact and Safety

Studies have also explored the environmental impact and safety of compounds structurally related to this compound. Gao et al. (2020) investigated the effects of ethyl paraben on the growth and development of Drosophila melanogaster, highlighting its potential to disrupt hormonal balance and affect developmental processes (Gao et al., 2020).

Safety and Hazards

Ethyl 5-ethoxy-2-hydroxybenzoate should be handled with care. Avoid dust formation, breathing vapours, mist or gas. In case of contact with skin or eyes, wash off with plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide .

Mécanisme D'action

Target of Action

Ethyl 5-ethoxy-2-hydroxybenzoate is a synthetic compound

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Propriétés

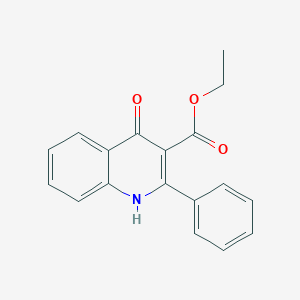

IUPAC Name |

ethyl 5-ethoxy-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPONIXRNBZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403096 | |

| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14160-70-4 | |

| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.